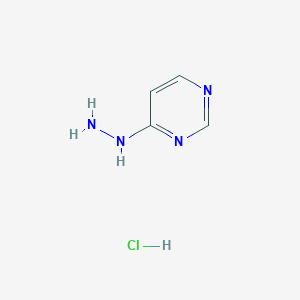

4-Hydrazinylpyrimidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Hydrazinylpyrimidine hydrochloride is a chemical compound with the molecular formula C4H7ClN4 . It is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of this compound consists of 4 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 4 nitrogen atoms . The average mass is 146.578 Da and the monoisotopic mass is 146.035919 Da .It has a molecular weight of 146.58 and is stored at room temperature .

Relevant Papers The relevant papers retrieved discuss various aspects of this compound and related compounds. For instance, one paper discusses the discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors . Another paper discusses the recent advances in synthesis and properties of pyrazoles . These papers provide valuable insights into the potential applications and future directions of this compound and related compounds.

Scientific Research Applications

Synthesis and Biological Activity

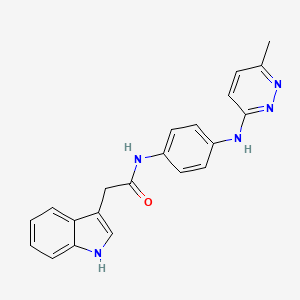

4-Hydrazinylpyrimidine hydrochloride is a versatile intermediate used in the synthesis of various heterocyclic compounds with significant biological activities. For example, the heating of certain pyrimidine carboxylic acids with hydrazine derivatives leads to the formation of 4-hydrazino derivatives, which can exhibit cytostatic, virostatic, and anti-inflammatory activities (Machoń & Długosz, 1976). Additionally, the preparation of phthalazine derivatives, involving 4-hydrazinylpyrimidine intermediates, has shown promising antimicrobial activities against various bacterial and fungal strains (El-Wahab et al., 2011).

Antioxidant Activity Studies

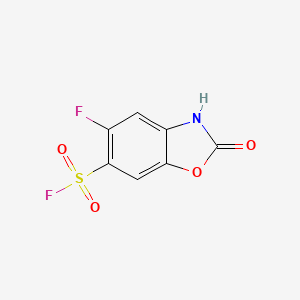

4-Hydrazinylpyrimidine derivatives have also been investigated for their antioxidant activities. A study synthesized 4-hydroxyphenyl substituted thiopyrimidine derivatives and assessed their in vitro antioxidant capabilities, comparing them to standard antioxidants. The results indicated that some of these derivatives exhibit stronger antioxidant activity than other compounds in the series (Akbas et al., 2018).

Corrosion Inhibition

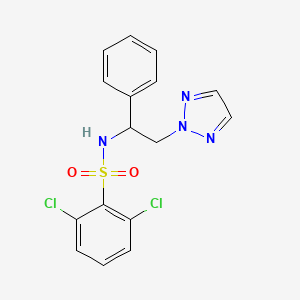

In the field of materials science, 4-hydrazinylpyrimidine derivatives have been utilized as corrosion inhibitors. A novel hydrazide derivative was synthesized and applied as a corrosion inhibitor for mild steel in acid solutions, demonstrating significant inhibition efficiency, particularly in HCl solutions. This application highlights the compound's potential in protecting industrial materials from corrosive damage (Abdallah et al., 2016).

Radioactive Labeling for Medical Imaging

This compound derivatives have been explored in the preparation of hydrazino-modified proteins for synthesizing radiolabeled protein conjugates. These conjugates have applications in medical imaging, particularly for imaging focal sites of infection, demonstrating the potential of 4-hydrazinylpyrimidine derivatives in the development of diagnostic agents (Schwartz et al., 1991).

Mechanism of Action

is a chemical compound with the molecular formula C4H7ClN4 and a molecular weight of 146.58 . It’s a powder that is stored at room temperature . The presence of the hydrazine group in the molecule suggests that it could be reactive and potentially form complex molecular structures .

In general, hydrazine derivatives have been actively investigated as precursors in the synthesis of products having biological activity . The presence of the highly reactive hydrazine group in the molecule makes it possible to insert the pyridine fragment into complex molecular structures, which are of interest, in particular, as effective chemical pharmaceutical products and pesticides .

properties

IUPAC Name |

pyrimidin-4-ylhydrazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4.ClH/c5-8-4-1-2-6-3-7-4;/h1-3H,5H2,(H,6,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKEGXIAALULYQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1NN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1955523-23-5 |

Source

|

| Record name | 4-hydrazinylpyrimidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2577554.png)

![6-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine](/img/structure/B2577556.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2577559.png)

![5-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride](/img/structure/B2577563.png)

![(Z)-ethyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2577564.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-N-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2577568.png)

![Ethyl 4-[[2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2577570.png)

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2577573.png)